REACTION_CXSMILES
|
COC(=O)[CH:4]([C:17]#[N:18])[C:5]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:9]=1[O:15][CH3:16])([CH3:7])[CH3:6].[Na+].[Cl-].O>CS(C)=O.[Cl-].[Na+].O>[F:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]([CH3:6])([CH3:7])[CH2:4][C:17]#[N:18])=[C:9]([O:15][CH3:16])[CH:10]=1 |f:1.2,5.6.7|
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Name
|
2-cyano-3-(4-fluoro-2-methoxyphenyl)-3-methylbutyric acid methyl ester
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(C)(C)C1=C(C=C(C=C1)F)OC)C#N)=O
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Name
|
brine
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was warmed
|
Type
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TEMPERATURE
|
Details
|
at reflux
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Type
|
CUSTOM
|
Details
|
Gas evolution was clearly evident early in the reaction
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Type
|
TEMPERATURE
|
Details
|
the reaction was cooled
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Type
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EXTRACTION
|
Details
|
extracted with four 75 mL portions of EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with six 50 mL portions of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford an oil which
|
Type
|
CUSTOM
|
Details
|
The tan solid was triturated with hexanes
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)C(CC#N)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.52 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |